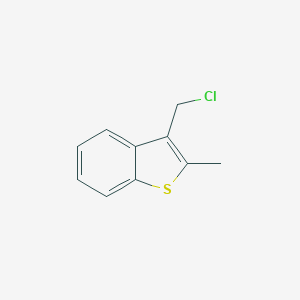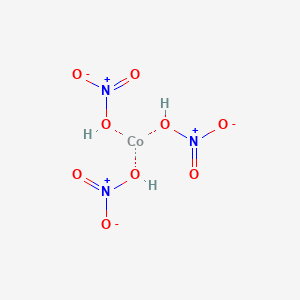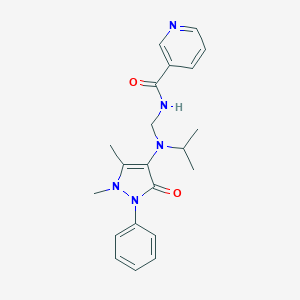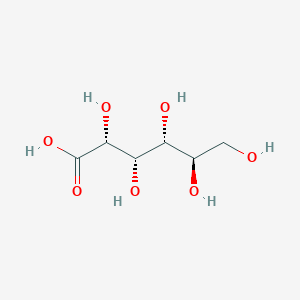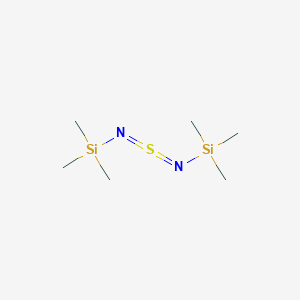
trans-2-Octen-1-ol
Übersicht
Beschreibung
trans-2-Octen-1-Ol: is an organic compound with the molecular formula C8H16O . It is a colorless to almost colorless clear liquid with a characteristic odor. The compound is part of the family of unsaturated alcohols and is commonly used in the flavor and fragrance industry due to its pleasant aroma. Its structure consists of an eight-carbon chain with a double bond between the second and third carbon atoms and a hydroxyl group attached to the first carbon atom.
Wissenschaftliche Forschungsanwendungen
Chemistry: trans-2-Octen-1-Ol is used as a building block in organic synthesis. It serves as an intermediate in the production of various chemicals, including fragrances, flavors, and pharmaceuticals.
Biology: In biological research, this compound is used to study the effects of unsaturated alcohols on cellular processes. It is also employed in the development of biosensors and other analytical tools.
Medicine: The compound has potential applications in medicine due to its antimicrobial properties. It is being investigated for its ability to inhibit the growth of certain bacteria and fungi.
Industry: this compound is widely used in the flavor and fragrance industry to impart a fresh, green, and slightly floral aroma to various products, including perfumes, soaps, and detergents.
Wirkmechanismus
Target of Action
Trans-2-Octen-1-Ol, also known as (E)-2-Octen-1-ol, is primarily used as a flavor and fragrance agent . It is known for its green type odor and fatty type flavor . .
Result of Action
This compound imparts a distinct flavor and fragrance in various applications, contributing to the sensory attributes of products . It is found naturally in several foods and beverages, including apple, bilberry, guava, orange, melon, peas, potato, chicken, cognac, rum, and mushroom .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Hydroformylation of 1-Octene: One of the common methods to synthesize trans-2-Octen-1-Ol is through the hydroformylation of 1-octene, followed by hydrogenation. The hydroformylation reaction involves the addition of a formyl group (CHO) to the double bond of 1-octene in the presence of a rhodium or cobalt catalyst, carbon monoxide, and hydrogen. The resulting aldehyde is then hydrogenated to form this compound.
Aldol Condensation: Another method involves the aldol condensation of butanal (butyraldehyde) to form 2-octenal, which is then hydrogenated to produce this compound.
Industrial Production Methods: In industrial settings, this compound is often produced through the hydroformylation process due to its efficiency and scalability. The reaction conditions typically involve high pressures and temperatures, along with the use of a suitable catalyst to ensure high yields and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: trans-2-Octen-1-Ol can undergo oxidation reactions to form corresponding aldehydes and carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form saturated alcohols. For example, catalytic hydrogenation using palladium on carbon (Pd/C) can convert this compound to 2-octanol.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups through nucleophilic substitution reactions. For instance, reacting with thionyl chloride (SOCl2) can replace the hydroxyl group with a chlorine atom, forming trans-2-octenyl chloride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and other strong oxidizing agents.
Reduction: Palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH4), and other reducing agents.
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3), and other halogenating agents.
Major Products Formed:
Oxidation: 2-octenal, octanoic acid.
Reduction: 2-octanol.
Substitution: trans-2-octenyl chloride.
Vergleich Mit ähnlichen Verbindungen
cis-2-Octen-1-Ol: Similar to trans-2-Octen-1-Ol but with a different geometric configuration around the double bond.
1-Octen-3-Ol: An isomer with the hydroxyl group on the third carbon atom and a double bond between the first and second carbon atoms.
trans-2-Hexen-1-Ol: A shorter chain analog with a six-carbon chain and similar functional groups.
Uniqueness: this compound is unique due to its specific geometric configuration, which imparts distinct physical and chemical properties. Its longer carbon chain compared to trans-2-Hexen-1-Ol provides different solubility and volatility characteristics, making it suitable for specific applications in the flavor and fragrance industry.
Eigenschaften
CAS-Nummer |
18409-17-1 |
|---|---|
Molekularformel |
C8H16O |
Molekulargewicht |
128.21 g/mol |
IUPAC-Name |
oct-2-en-1-ol |
InChI |
InChI=1S/C8H16O/c1-2-3-4-5-6-7-8-9/h6-7,9H,2-5,8H2,1H3 |
InChI-Schlüssel |
AYQPVPFZWIQERS-UHFFFAOYSA-N |
SMILES |
CCCCCC=CCO |
Isomerische SMILES |
CCCCC/C=C/CO |
Kanonische SMILES |
CCCCCC=CCO |
Dichte |
0.847-0.853 |
Key on ui other cas no. |
22104-78-5 18409-17-1 |
Physikalische Beschreibung |
Clear colourless liquid; Meaty, roasted aroma |
Piktogramme |
Irritant |
Löslichkeit |
Soluble in hexane, triacetin; Insoluble in water Soluble (in ethanol) |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the sensory significance of trans-2-octen-1-ol in food?
A: this compound significantly contributes to the aroma profile of various foods. In strawberries, for example, it has been identified as a characteristic aroma marker, alongside isoamyl butyrate []. In edible mushrooms, its presence, along with other C8 derivatives, contributes to a distinct "mushroom-like" aroma [, ].
Q2: How does the chemical structure of this compound influence its reactivity with ozone?
A: The position of the hydroxyl group (OH) relative to the carbon-carbon double bond (C=C) in this compound significantly influences its ozone degradation rate []. This highlights the importance of structural nuances in atmospheric chemistry and the fate of volatile organic compounds.
Q3: Can you elaborate on the analytical techniques used to quantify this compound in complex matrices like grapes and wine?
A: Researchers have successfully employed headspace solid-phase microextraction coupled with gas chromatography-mass spectrometry (HS-SPME-GC-MS) to accurately quantify this compound in grapes and wine []. This optimized method exhibits high sensitivity and reproducibility, making it valuable for analyzing trace amounts of this compound associated with undesirable earthy odors in wine.
Q4: What research exists on identifying volatile compounds in specific geographical locations?
A: Studies have been conducted to establish volatile compound profiles for agricultural products with geographical indication (GI) status. For instance, research has identified this compound and isoamyl butyrate as characteristic aroma markers for Changping strawberries, distinguishing them from strawberries grown in other regions []. This type of research helps define unique flavor profiles associated with specific geographical origins.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
